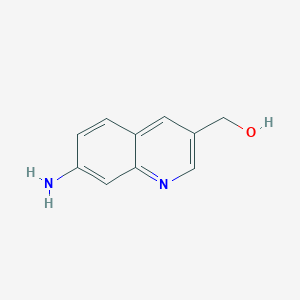
(7-Aminoquinolin-3-yl)methanol
Cat. No. B8693502
Key on ui cas rn:
908247-69-8
M. Wt: 174.20 g/mol
InChI Key: LRVVVUXATAUVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312233B2
Procedure details


A mixture of benzyl 3-(hydroxymethyl)quinolin-7-ylcarbamate (480 mg, 0.0016 mol), 10% Pd—C (50 mg), and MeOH (50 mL) was stirred under H2 (1 atm) for 1 h. The catalyst was filtered-off and the filtrate was concentrated to give the product as a yellow solid. LC-MS: 0.34 min, 175.1 (M+1).
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:8]([NH:13]C(=O)OCC1C=CC=CC=1)[CH:7]=2>[Pd].CO>[NH2:13][C:8]1[CH:7]=[C:6]2[C:11]([CH:12]=[C:3]([CH2:2][OH:1])[CH:4]=[N:5]2)=[CH:10][CH:9]=1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under H2 (1 atm) for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


